

Technical Support Center: CHAPS Hydrate Interference with Protein Quantification Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **CHAPS hydrate** in protein quantification assays, particularly the Bradford assay.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used in protein research?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent. It is widely used for solubilizing membrane proteins because it effectively disrupts lipid bilayers while often preserving the native structure and function of the protein. Its high critical micelle concentration (CMC) of 6-10 mM also allows for its relatively easy removal by methods like dialysis.^[1]

Q2: How does CHAPS interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a color change that is measured spectrophotometrically.^{[2][3]} Detergents like CHAPS can interfere with this assay by interacting with the Coomassie dye, leading to a shift in the dye's absorbance spectrum even in the absence of protein. This can result in an overestimation of protein concentration.^[4] Additionally, high concentrations of detergents can lead to precipitation when the acidic Bradford reagent is added.^[5]

Q3: What is the maximum concentration of CHAPS compatible with the Bradford assay?

The compatibility of CHAPS with the Bradford assay can vary depending on the specific formulation of the Bradford reagent. For instance, the Bio-Rad Quick Start™ Bradford Protein Assay is reported to be compatible with CHAPS concentrations up to 10%.^[2] However, it is always recommended to perform a pilot experiment to determine the tolerance of your specific assay to the CHAPS concentration in your samples.

Q4: Are there alternative protein quantification assays that are more compatible with CHAPS?

Yes, several other protein assays are known to be more tolerant of detergents like CHAPS. The Bicinchoninic Acid (BCA) assay is a popular alternative and is generally more compatible with a wider range of detergents, although it can be susceptible to reducing agents.^{[5][6]} The Lowry assay is another option, but it is also sensitive to detergents and reducing agents.^[7]

Q5: Can I simply dilute my sample to reduce CHAPS interference?

Diluting your sample is a viable strategy if the initial protein concentration is high enough to remain within the detection range of the assay after dilution.^[8] This can reduce the CHAPS concentration to a non-interfering level. Remember to prepare your protein standards in the same diluted buffer to ensure accuracy.^{[5][9]}

Troubleshooting Guide

This guide addresses common issues encountered when performing a Bradford assay with CHAPS-containing samples.

Problem	Possible Cause	Solution
High background absorbance in blank	CHAPS concentration is too high, causing interference with the Coomassie dye.	1. Dilute the sample and the blank with a compatible buffer to reduce the CHAPS concentration. [8] 2. Prepare the blank and standards in the same buffer (including the same CHAPS concentration) as the samples. [5] [9] 3. Remove CHAPS from the sample using methods like protein precipitation or dialysis.
Precipitate forms upon adding Bradford reagent	High concentration of CHAPS in the sample is causing it to precipitate in the acidic Bradford reagent.	1. Dilute the sample to lower the CHAPS concentration. 2. Remove CHAPS from the sample prior to the assay.
Inaccurate or inconsistent protein concentration readings	1. CHAPS interference is affecting the assay's accuracy. 2. The standard curve was not prepared in a buffer matching the sample's composition.	1. Run two standard curves: one in a CHAPS-free buffer and one in the same buffer as your sample. If the slopes are different, interference is occurring. [9] 2. Ensure that the protein standards are prepared in the exact same buffer as the unknown samples, including the same concentration of CHAPS. [5] [9] 3. Consider using a detergent-compatible protein assay like the BCA assay. [6]
Low absorbance readings	The protein concentration is below the detection limit of the assay, possibly due to sample dilution to reduce CHAPS concentration.	1. Concentrate the protein sample after removing CHAPS. 2. Use a more sensitive protein quantification assay.

Data Presentation

The following table illustrates the potential effect of increasing CHAPS concentration on the absorbance readings in a standard Bradford assay using Bovine Serum Albumin (BSA) as a standard. Note that these are representative data and actual results may vary.

BSA Concentration (µg/mL)	Absorbance at 595 nm (No CHAPS)	Absorbance at 595 nm (0.5% CHAPS)	Absorbance at 595 nm (1% CHAPS)
0	0.050	0.075	0.100
2	0.150	0.180	0.210
4	0.250	0.285	0.320
6	0.350	0.390	0.430
8	0.450	0.495	0.540
10	0.550	0.600	0.650

As shown in the table, the presence of CHAPS can lead to an increase in the baseline absorbance and a general upward shift in the standard curve, which can lead to an overestimation of the protein concentration in unknown samples if not properly controlled for.

Experimental Protocols

Standard Bradford Assay Protocol (Microplate Format)

This protocol is a general guideline and should be optimized for your specific needs.[\[6\]](#)[\[10\]](#)

Materials:

- Bradford Reagent
- Bovine Serum Albumin (BSA) standard (2 mg/mL)
- Buffer identical to the sample buffer (with or without CHAPS)
- 96-well microplate

- Microplate reader capable of measuring absorbance at 595 nm

Procedure:

- Prepare BSA Standards: Prepare a series of BSA standards by diluting the 2 mg/mL stock in the same buffer as your samples. A typical concentration range is 0, 2, 4, 6, 8, and 10 µg/mL.
- Sample Preparation: Dilute your unknown protein samples in the same buffer to ensure their concentrations fall within the linear range of the standard curve.
- Assay:
 - Pipette 10 µL of each standard and unknown sample into separate wells of the 96-well plate. It is recommended to perform each measurement in triplicate.
 - Add 200 µL of Bradford Reagent to each well.
 - Mix the contents of the wells thoroughly, avoiding bubbles.
 - Incubate the plate at room temperature for 5-10 minutes.
- Measurement: Measure the absorbance at 595 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank (0 µg/mL BSA) from the absorbance of all standards and samples.
 - Plot the blank-corrected absorbance of the BSA standards versus their known concentrations to generate a standard curve.
 - Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Protocol for CHAPS Removal by Acetone Precipitation

This protocol is effective for removing detergents like CHAPS and concentrating the protein sample.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Ice-cold acetone (-20°C)
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Place your protein sample in a microcentrifuge tube.
- Add four volumes of ice-cold acetone to the protein sample.
- Vortex briefly and incubate at -20°C for 60 minutes.
- Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
- Carefully decant the supernatant, which contains the CHAPS.
- Allow the protein pellet to air-dry for about 30 minutes. Do not over-dry the pellet as it may be difficult to redissolve.
- Resuspend the protein pellet in a buffer compatible with the Bradford assay.

Protocol for CHAPS Removal by Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is another effective method for removing interfering substances.[\[1\]](#)[\[14\]](#)

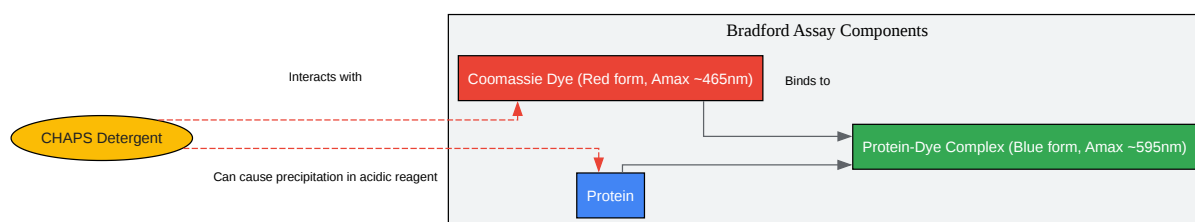
Materials:

- Trichloroacetic acid (TCA), 100% (w/v) stock solution
- Ice-cold acetone
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

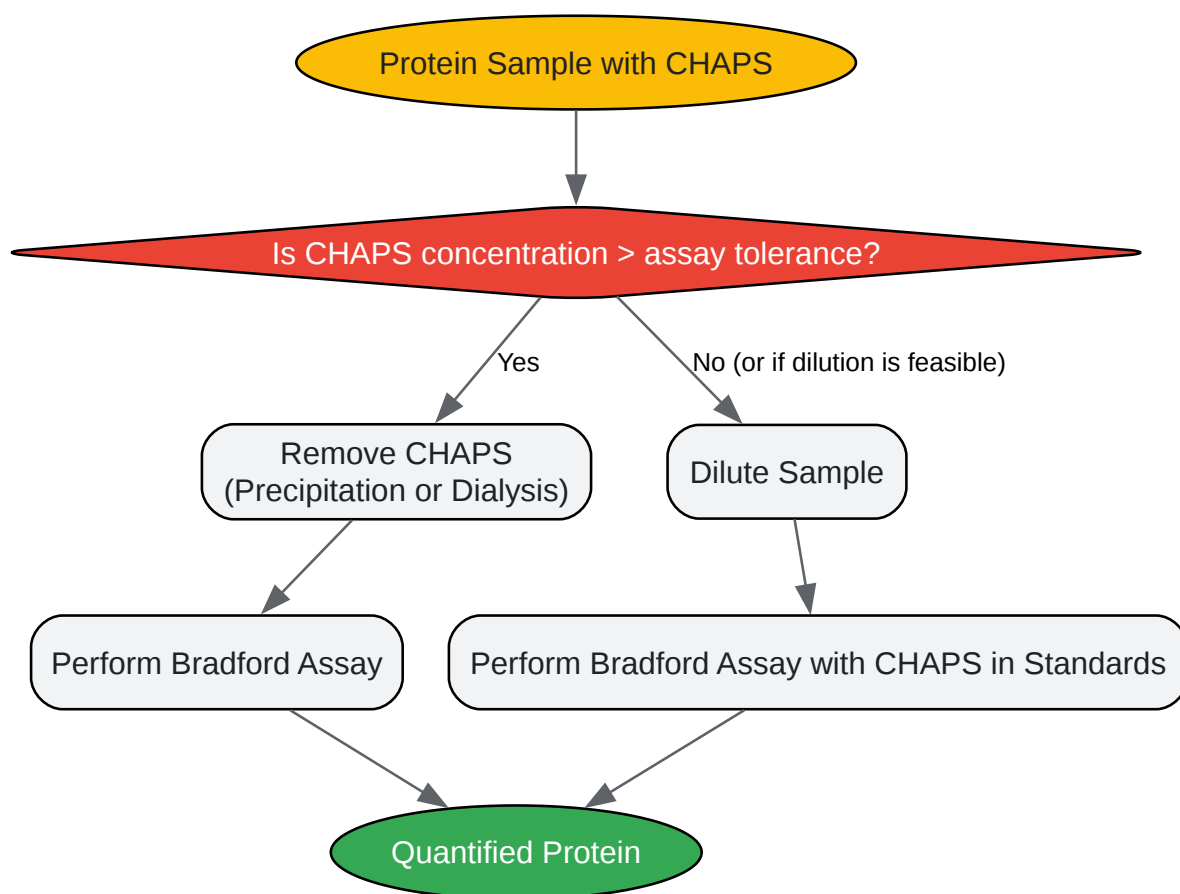
- Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample in a microcentrifuge tube.
- Incubate the mixture on ice for 10-30 minutes.
- Centrifuge at 14,000 rpm for 5-15 minutes to pellet the protein.
- Carefully remove the supernatant.
- Wash the pellet by adding 200 μ L of ice-cold acetone and centrifuging for 5 minutes. Repeat this wash step twice.
- Air-dry the pellet to remove any residual acetone.
- Resuspend the pellet in a buffer suitable for the Bradford assay.

Visualizations



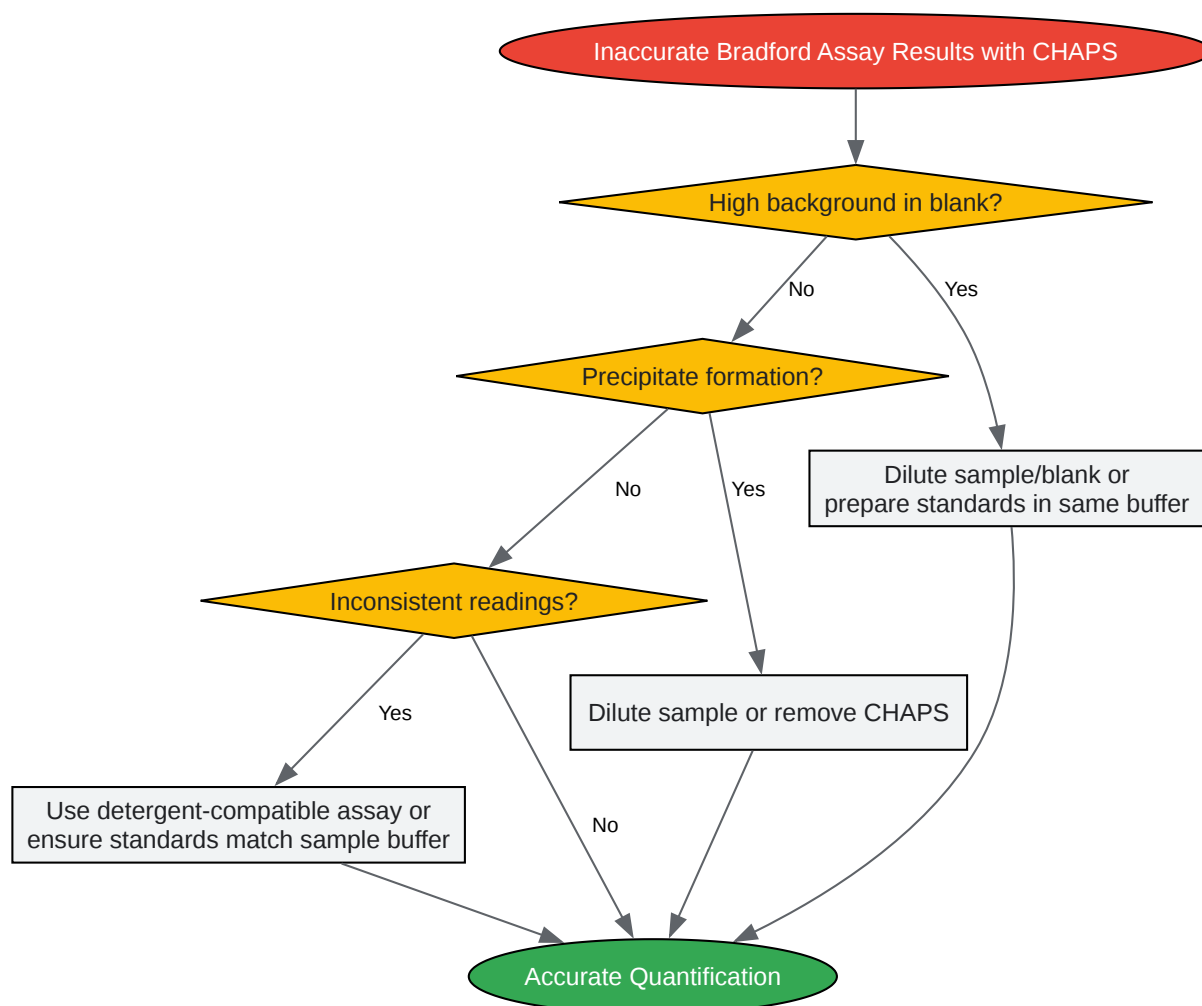
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Mechanism of CHAPS interference in the Bradford assay.



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Experimental workflow for protein quantification with CHAPS.



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Troubleshooting decision tree for Bradford assays with CHAPS.

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- To cite this document: BenchChem. [Technical Support Center: CHAPS Hydrate Interference with Protein Quantification Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3336620#chaps-hydrate-interference-with-protein-quantification-assays-like-bradford]

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